molecular formula C22H28N2O5S B13369823 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B13369823
M. Wt: 432.5 g/mol
InChI Key: IXFLQNKKADOSMQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and an ethoxy-dimethylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the ethoxy-dimethylphenyl sulfonyl group.

    4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine: Lacks the benzodioxole group.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H28N2O5S/c1-4-27-20-13-22(17(3)11-16(20)2)30(25,26)24-9-7-23(8-10-24)14-18-5-6-19-21(12-18)29-15-28-19/h5-6,11-13H,4,7-10,14-15H2,1-3H3

InChI Key

IXFLQNKKADOSMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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